2-(4-Chlorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one
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Overview
Description
2-(4-Chlorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one is a heterocyclic compound that contains a thiadiazine ring fused with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one typically involves the reaction of 4-chloroaniline with carbon disulfide and sodium hydroxide to form the corresponding dithiocarbamate. This intermediate is then cyclized with chloramine-T to yield the desired thiadiazine compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazine ring to a dihydrothiadiazine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological activities. For example, it may inhibit certain enzymes or interfere with cellular processes, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4H-pyrano[3,2-h]quinoline: Another heterocyclic compound with potential biological activities.
1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione: Known for its anticancer properties.
Uniqueness
2-(4-Chlorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one is unique due to its thiadiazine ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H9ClN2OS |
---|---|
Molecular Weight |
276.74 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-4H-1,2,4-benzothiadiazin-3-one |
InChI |
InChI=1S/C13H9ClN2OS/c14-9-5-7-10(8-6-9)16-13(17)15-11-3-1-2-4-12(11)18-16/h1-8H,(H,15,17) |
InChI Key |
DYGRGNCTZCLJEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N(S2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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